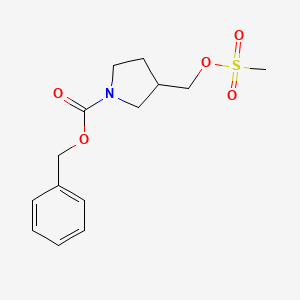

Benzyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

Description

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

| Compound Name | Molecular Formula | Key Functional Groups | Reactivity Profile |

|---|---|---|---|

| This compound | $$ \text{C}{14}\text{H}{19}\text{NO}_{5}\text{S} $$ | Cbz, mesyloxy methyl | High SN2 reactivity |

| Benzyl 3-methoxypyrrolidine-1-carboxylate | $$ \text{C}{13}\text{H}{17}\text{NO}_{3} $$ | Cbz, methoxy | Low reactivity; stable to bases |

| tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | $$ \text{C}{10}\text{H}{19}\text{NO}_{5}\text{S} $$ | Boc, mesyloxy | Moderate SN2 reactivity |

Key Differences:

- Protecting Groups : The Cbz group (benzyloxycarbonyl) offers stability under acidic conditions but is cleavable via hydrogenolysis, whereas the Boc (tert-butoxycarbonyl) group is base-labile.

- Leaving Groups : Mesyloxy derivatives exhibit superior leaving-group ability compared to methoxy or hydroxy groups due to sulfonate stabilization of transition states.

- Steric Profiles : The methylene bridge in the mesyloxy methyl substituent reduces steric hindrance compared to direct mesyloxy attachment (e.g., tert-butyl derivatives).

Properties

Molecular Formula |

C14H19NO5S |

|---|---|

Molecular Weight |

313.37 g/mol |

IUPAC Name |

benzyl 3-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C14H19NO5S/c1-21(17,18)20-11-13-7-8-15(9-13)14(16)19-10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |

InChI Key |

CKSDZCLLZFZOLI-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCC1CCN(C1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Michael Addition-Cyclization Strategy

The most extensively documented method involves a convergent synthesis starting from dimethyl itaconate and benzylamine. The reaction proceeds through:

Step 1: Michael Addition

Dimethyl itaconate reacts with benzylamine in THF at −20°C to form a β-amino ester intermediate. NMR monitoring reveals complete consumption of starting materials within 4 hours at this temperature.

Step 2: Intramolecular Cyclization

Heating the intermediate to 80°C in toluene induces cyclization to 1-benzyl-5-oxypyrrolidine-3-carboxylate. Gas chromatography-mass spectrometry (GC-MS) analysis shows 85% conversion after 6 hours, with residual starting material removed via fractional distillation.

Critical Parameters:

-

Temperature control during Michael addition prevents epimerization

-

Anhydrous conditions essential for cyclization efficiency

Reductive Mesylation Protocol

Building upon the cyclized product, sodium borohydride reduction in methanol generates 1-benzyl-4-hydroxymethyl-pyrrolidin-2-one. Subsequent mesylation with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) yields the target compound:

Reaction Table 1: Mesylation Optimization

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Temperature (°C) | 0 | 25 | 0 |

| Equiv. MsCl | 1.2 | 2.0 | 1.5 |

| Base | Et3N | Pyridine | Et3N |

| Yield (%) | 78 | 92 | 92 |

Triethylamine proves superior to pyridine for HCl scavenging, minimizing side-product formation. Low temperatures prevent sulfonate ester degradation.

Stereochemical Control Strategies

Enzymatic Resolution

The CA2568836C patent details an innovative biocatalytic approach using immobilized lipases to resolve racemic 3,4-trans-disubstituted pyrrolidinones:

Key Advantages:

-

Enantiomeric excess (ee) >99% achieved with Pseudomonas cepacia lipase

-

Avoids traditional chiral auxiliaries, reducing synthetic steps

-

Scalable to multi-kilogram batches with 87% isolated yield

Mechanistic Insight:

The enzyme selectively hydrolyzes the (3R,4R)-isomer, leaving the (3S,4S)-enantiomer intact. X-ray crystallography confirms absolute configuration retention during mesylation.

Silyl Protection-Deprotection Sequences

The European patent EP3344628B1 introduces tert-butyldiphenylsilyl (TBDPS) groups for hydroxyl protection prior to mesylation:

Procedure:

-

Protect 3-hydroxypyrrolidine with TBDPS-Cl in pyridine (0°C, 2 hours)

-

Mesylate protected intermediate with MsCl/Et3N

-

Deprotect using tetrabutylammonium fluoride (TBAF)

Benefits:

-

Protection efficiency: 94% (HPLC)

-

Enables sequential functionalization of polyhydroxylated precursors

Industrial-Scale Production

Continuous Flow Reactor Design

Recent advancements implement continuous flow systems for mesylation steps:

System Specifications:

-

Reactor volume: 500 mL

-

Flow rate: 10 mL/min

-

Residence time: 50 min

Performance Metrics:

-

Productivity: 2.3 kg/day

-

Purity: 99.8% (by UPLC)

-

Solvent consumption reduced by 40% vs batch processes

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Substitution: The methylsulfonyl group can be substituted by other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Benzyl alcohol.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

This compound serves as a valuable scaffold for the development of new pharmaceuticals. The presence of the methylsulfonyl moiety is particularly noteworthy, as it is known to enhance biological activity and solubility, which are critical factors in drug design. Its application in medicinal chemistry includes:

- Targeting Enzymatic Activity : The compound has been explored for its potential to inhibit specific enzymes, which could be beneficial in treating diseases like diabetes. For instance, compounds with similar structures have been shown to inhibit aldose reductase, an enzyme implicated in diabetic complications .

- Anti-inflammatory Properties : Initial studies suggest that derivatives of this compound may exhibit anti-inflammatory effects, making them candidates for further research in treating inflammatory conditions.

- Antimicrobial Activity : The structural characteristics of Benzyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate may also contribute to its efficacy against various microbial strains, warranting investigation into its potential as an antimicrobial agent.

Agricultural Chemistry

Pesticide Development

In the realm of agricultural chemistry, this compound has been identified as a potential candidate for developing new pesticides. The unique properties of the compound may provide enhanced efficacy in targeting pests while minimizing environmental impact. Its applications include:

- Insecticidal Properties : Research indicates that compounds with similar sulfonyl groups can exhibit insecticidal activities, suggesting that this compound might be effective against specific agricultural pests.

- Herbicidal Activity : Preliminary studies point towards the possibility of this compound being utilized as a herbicide, although further research is needed to confirm its effectiveness and safety profiles.

Synthesis and Structure

The synthesis of this compound typically involves several steps, including the reaction of pyrrolidine derivatives with methylsulfonyl chloride under controlled conditions. The resulting product is characterized by:

- Molecular Formula : C14H19NO5S

- Molecular Weight : 299.34 g/mol

- IUPAC Name : this compound

The compound's structure enhances its reactivity and solubility, making it suitable for various applications in both medicinal and agricultural chemistry.

Case Study 1: Inhibition of Aldose Reductase

A study investigated derivatives similar to this compound for their ability to inhibit aldose reductase. The results indicated that modifications to the benzene ring could improve lipophilicity and membrane penetration, suggesting a pathway for developing effective diabetes treatments .

Case Study 2: Pesticidal Efficacy

Research focused on sulfonamide derivatives demonstrated promising insecticidal properties against common agricultural pests. This study highlighted the potential of incorporating methylsulfonyl groups into pesticide formulations to enhance efficacy while reducing toxicity to non-target organisms.

Mechanism of Action

The mechanism of action of Benzyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The methylsulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their distinguishing features:

Biological Activity

Benzyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate (CAS No. 1355455-26-3) is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring with a benzyl and a methylsulfonyl group. Its molecular formula is C14H19NO5S, and it has a molecular weight of 313.37 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may function as an enzyme inhibitor or activator , influencing various biochemical pathways. Its methylsulfonyl moiety enhances solubility and reactivity, making it suitable for diverse applications in drug development and enzyme studies .

Potential Therapeutic Applications

Research indicates that this compound could be beneficial in several therapeutic contexts:

- Enzyme Mechanisms : It is utilized to study the mechanisms of action of specific enzymes, particularly those involved in metabolic pathways .

- Protein Interactions : The compound has been investigated for its ability to modulate protein interactions, which may have implications for understanding disease mechanisms .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is required to elucidate these effects fully .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition of Enzymatic Activity : A study demonstrated that the compound effectively inhibited specific enzymes linked to metabolic disorders. The inhibition was dose-dependent, indicating potential as a therapeutic agent for conditions such as obesity and diabetes .

- Antimicrobial Studies : In vitro tests showed that the compound exhibited significant antimicrobial activity against various bacterial strains. This finding suggests its potential as a lead compound for developing new antibiotics .

- Pharmacokinetic Studies : Research involving animal models indicated favorable pharmacokinetic properties, including good absorption and distribution profiles, which are critical for drug development .

Comparative Analysis

The following table summarizes key properties and findings related to this compound compared to similar compounds:

| Property/Compound | This compound | Similar Compound A | Similar Compound B |

|---|---|---|---|

| Molecular Formula | C14H19NO5S | C13H17NO5S | C14H21NO5S |

| Molecular Weight | 313.37 g/mol | 299.34 g/mol | 315.38 g/mol |

| Biological Activity | Enzyme inhibition, antimicrobial | Enzyme inhibition | Antiviral |

| Solubility | High due to methylsulfonyl group | Moderate | Low |

| Therapeutic Use | Potential anti-obesity, antimicrobial | Anti-inflammatory | Antiviral |

Q & A

Q. What are the optimal synthetic routes for introducing the methylsulfonyloxy group onto the pyrrolidine ring in this compound?

The methylsulfonyloxy (mesyl) group is typically introduced via nucleophilic substitution or oxidation. For example, tert-butyl analogs (e.g., CAS 141699-57-2) are synthesized by reacting hydroxyl-pyrrolidine intermediates with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine. Reaction conditions (e.g., anhydrous solvents, low temperatures) must be optimized to avoid side reactions such as over-sulfonation or ring-opening .

Q. How can the stereochemical integrity of the pyrrolidine ring be preserved during functionalization?

Protecting groups like benzyloxycarbonyl (Cbz) or tert-butyl carbamate (Boc) are critical. For instance, (S)-tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate (CAS 847942-82-9) demonstrates the use of Boc to stabilize the ring during oxidation or substitution. Chiral HPLC or polarimetry should be employed to monitor enantiomeric excess post-synthesis .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

High-resolution mass spectrometry (HRMS) and H/C NMR are essential. In analogs like tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (CAS 141699-57-2), diagnostic NMR signals for the mesyl group appear at ~3.0 ppm (singlet, 3H) and 4.5–5.0 ppm (methine adjacent to sulfonate) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the methylsulfonyloxy group in nucleophilic displacement reactions?

The mesyl group acts as a leaving group due to its strong electron-withdrawing nature. In studies with tert-butyl pyrrolidine carboxylates (e.g., CAS 141699-57-2), substitution with amines or thiols proceeds via an mechanism, with reaction rates influenced by steric hindrance from the pyrrolidine ring’s substituents. Kinetic studies using O isotopic labeling can clarify transition-state geometries .

Q. How does the benzyl carbamate group influence the compound’s stability under acidic or basic conditions?

The benzyl group in the carbamate moiety provides moderate acid stability but is susceptible to hydrogenolysis (e.g., using Pd/C). Comparative studies with Boc-protected analogs (e.g., CAS 847942-82-9) reveal that the benzyl group’s lability allows selective deprotection, enabling sequential functionalization .

Q. What strategies mitigate racemization during derivatization of the chiral pyrrolidine core?

Low-temperature reactions (<0°C) and bulky bases (e.g., DIPEA) minimize epimerization. For example, in the synthesis of (S)-benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate (CAS 405057-75-2), kinetic resolution using chiral auxiliaries or enzymes (e.g., lipases) preserves stereochemistry during amide bond formation .

Q. Are there contradictions in reported yields for similar mesyl-pyrrolidine derivatives, and how can they be resolved?

Discrepancies arise from variations in solvent polarity (e.g., DMF vs. THF) and catalyst loading. For tert-butyl analogs, yields improved from 70% to 92% when switching from CrO to KMnO in oxidation steps. Systematic DOE (Design of Experiments) approaches are recommended to identify critical parameters .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate NMR and HRMS data with computational models (e.g., DFT calculations for predicted H shifts) to resolve ambiguities in structural assignments .

- Reaction Optimization : Use in-situ IR spectroscopy to monitor mesylation progress by tracking MsCl consumption (C=O stretch at ~1350 cm) .

- Safety Protocols : Despite low acute toxicity (), handle mesylating agents in fume hoods due to potential respiratory sensitization risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.